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molecular formula C₁₇H₂₀O₄ B1140266 (2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane CAS No. 98769-69-8

(2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane

Cat. No. B1140266
M. Wt: 288.34
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Patent
US06376711B1

Procedure details

Water (800 mL), sodium hydroxide (50%, 83.1 mL), tributylmethyl-ammonium chloride (75%, 27.5 ml), and 2-ethoxyphenol (306.72 g) were combined and stirred at 20-25° C. The methylene chloride solution of 2,3-epoxy-3-phenylpropanol from Example 1 was added, and the two phase mixture was stirred and heated to 40° C. internal temperature. The methylene chloride was distilled at atmospheric pressure over a 3-4 hour period. When the methylene chloride had been removed, the internal temperature was raised to 60° C. for 2 hours. The mixture was cooled to below 30° C., toluene (1200 ml) was added, and the mixture was stirred for 5 minutes. The phases were separated and the aqueous phase was extracted with toluene (800 mL). The toluene solutions were combined and washed with 1 N NaOH (2×400 ml) and with water (400 mL) at approximately 25° C. The toluene solution was concentrated under partial vacuum maintaining an internal temperature of 40-50° C. The residual oil was dissolved in methyl t-butyl ether (760 ml), and water content was verified to be less than 0.1% by potassium fluoride assay. The solution was seeded with crystals of the title compound at 20-25° C., stirred for 1 hour, and cooled to 0° C. for 2 hours. The resulting solids were filtered, washed with methyl t-butylether (2×200 mL, cooled to −15° C.), and dried under vacuum to yield 256.1 g of the title compound (60.5% from cinnamyl alcohol).
Name
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
83.1 mL
Type
reactant
Reaction Step Two
Quantity
306.72 g
Type
reactant
Reaction Step Three
Quantity
27.5 mL
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
60.5%

Identifiers

REACTION_CXSMILES
O.[OH-].[Na+].[CH2:4]([O:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[OH:13])[CH3:5].[O:14]1[CH:18]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH:15]1[CH2:16][OH:17]>[Cl-].C([N+](CCCC)(CCCC)C)CCC.C(Cl)Cl>[CH2:4]([O:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[O:13][CH:18]([C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)[CH:15]([OH:14])[CH2:16][OH:17])[CH3:5] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
800 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
83.1 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
306.72 g
Type
reactant
Smiles
C(C)OC1=C(C=CC=C1)O
Step Four
Name
Quantity
27.5 mL
Type
catalyst
Smiles
[Cl-].C(CCC)[N+](C)(CCCC)CCCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(CO)C1C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirred at 20-25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the two phase mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
heated to 40° C. internal temperature
DISTILLATION
Type
DISTILLATION
Details
The methylene chloride was distilled at atmospheric pressure over a 3-4 hour period
Duration
3.5 (± 0.5) h
CUSTOM
Type
CUSTOM
Details
When the methylene chloride had been removed
TEMPERATURE
Type
TEMPERATURE
Details
the internal temperature was raised to 60° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to below 30° C.
ADDITION
Type
ADDITION
Details
toluene (1200 ml) was added
STIRRING
Type
STIRRING
Details
the mixture was stirred for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with toluene (800 mL)
WASH
Type
WASH
Details
washed with 1 N NaOH (2×400 ml) and with water (400 mL) at approximately 25° C
CONCENTRATION
Type
CONCENTRATION
Details
The toluene solution was concentrated under partial vacuum
TEMPERATURE
Type
TEMPERATURE
Details
maintaining an internal temperature of 40-50° C
DISSOLUTION
Type
DISSOLUTION
Details
The residual oil was dissolved in methyl t-butyl ether (760 ml)
CUSTOM
Type
CUSTOM
Details
was seeded with crystals of the title compound at 20-25° C.
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C. for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The resulting solids were filtered
WASH
Type
WASH
Details
washed with methyl t-butylether (2×200 mL, cooled to −15° C.)
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=C(OC(C(CO)O)C2=CC=CC=C2)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 256.1 g
YIELD: PERCENTYIELD 60.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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